Dual ¹⁵N Labeling (N1,N3) Provides M+2 Mass Shift and Enables Internucleotide ²JNN Coupling Measurements
rU Phosphoramidite‑15N incorporates ¹⁵N at both N1 and N3 of uracil, producing an M+2 mass shift per labeled residue. In contrast, single‑position ¹⁵N‑labeled uridine phosphoramidite (e.g., [3‑¹⁵N]‑uridine) provides only an M+1 shift, while unlabeled rU phosphoramidite gives M+0 . The dual label is essential for ¹H/¹⁵N/¹⁵N‑COSY experiments that measure internucleotide ²JNN couplings across Watson–Crick base pairs; single‑label or unlabeled monomers cannot provide this information [1].
| Evidence Dimension | Number of ¹⁵N atoms per nucleotide and resulting mass shift |
|---|---|
| Target Compound Data | Two ¹⁵N atoms (N1,N3‑¹⁵N₂); M+2 mass shift |
| Comparator Or Baseline | Single‑position [3‑¹⁵N]‑uridine phosphoramidite: one ¹⁵N atom, M+1 shift; unlabeled rU phosphoramidite: zero ¹⁵N, M+0 |
| Quantified Difference | M+2 vs. M+1 vs. M+0; dual labeling enables ¹⁵N–¹⁵N correlation experiments |
| Conditions | Product specification (Sigma-Aldrich 904600); literature descriptions of HNN‑COSY requirements |
Why This Matters
Dual ¹⁵N labeling is mandatory for direct observation of hydrogen bonds and base‑pair geometry via ²JNN couplings, a capability that single‑label or unlabeled alternatives cannot deliver.
- [1] Wenter, P., Fürtig, B., Hainard, A., Schwalbe, H. and Pitsch, S. (2015) 'The “Speedy” Synthesis of Atom-Specific ¹⁵N Imino/Amido-Labeled RNA', Chemistry – A European Journal, 21(33), pp. 11634–11643. doi: 10.1002/chem.201501275. View Source
